molecular formula C10H15NO4 B051416 Tert-Butyl 2,4-dioxopiperidine-1-carboxylate CAS No. 845267-78-9

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Cat. No. B051416
CAS RN: 845267-78-9
M. Wt: 213.23 g/mol
InChI Key: SLCAHLSQXDNQSF-UHFFFAOYSA-N
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Description

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate (TBDP) is an organic compound belonging to the family of dioxopiperidine derivatives. It is used in various scientific research applications and laboratory experiments due to its unique properties. TBDP is a colorless, odorless, and water-soluble compound, which makes it an ideal choice for a variety of applications.

Scientific Research Applications

  • X-ray Studies and Molecular Packing : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate was found to occur in the 4-enol form when crystals were grown from a mixture of dichloromethane and pentane. This study emphasizes the significance of molecular packing in the crystal structure, driven by strong hydrogen bonds, which is crucial in the development of pharmaceuticals and fine chemicals (Didierjean et al., 2004).

  • Synthesis of Indazolo Naphthyridine Derivatives : An efficient method was developed for synthesizing indazolo naphthyridine derivatives using this compound. These compounds have potential applications in drug development and organic synthesis (Chen et al., 2019).

  • Stereoselective Synthesis of Substituted Tert-Butyl Piperidine Carboxylates : Research has shown that this compound and its derivatives react to give substituted tert-butyl piperidine carboxylates. This stereoselective synthesis is vital for creating specific molecular configurations needed in pharmaceuticals (Boev et al., 2015).

  • Catalyst-Free Synthesis of Naphthyridine Derivatives : This compound has been used in a catalyst-free synthesis process to create naphtho[1,6]naphthyridine derivatives. Catalyst-free reactions are important for greener and more sustainable chemical processes (Mu et al., 2015).

  • Synthesis of Protein Tyrosine Kinase Inhibitors : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to this compound, is used in synthesizing a novel protein tyrosine kinase Jak3 inhibitor. This highlights its role in creating targeted therapies for diseases like cancer (Xin-zhi, 2011).

  • Synthesis of Oxygen Heterocycle Fused Piperidine Derivatives : It's used in the formation of piperidine derivatives fused with oxygen heterocycles, which are important in designing complex molecular structures for pharmaceutical applications (Moskalenko & Boev, 2014).

Safety and Hazards

While specific safety and hazard information for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is not available, general safety measures should be followed while handling this compound. This includes wearing personal protective equipment, such as protective gloves and goggles, and avoiding contact with skin, eyes, and respiratory tract . In case of accidental contact, immediate rinsing with plenty of water and seeking medical help is advised .

properties

IUPAC Name

tert-butyl 2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAHLSQXDNQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635844
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845267-78-9
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,4-dioxopiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl]carbamate (8.3 g, 26.3 mmol) in EtOAc (130 mL) was heated at reflux for 4 h. The solution was concentrated to afford the title compound which was used without further purification. LRMS (ESI) m/z 214.2 [(M+H)+; calcd for C10H15NO4: 214].
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxin-5-ylidene)-3-hydroxy-propyl]-carbamic acid tert-butyl ester (9.2 g, 29.2 mmol) obtained from Example 41 in 180 ml of dioxane was heated to reflux for 2 hours. The mixture was evaporated under reduced pressure to give the crude product 2,4-dioxo-piperidine-1-carboxylic acid tert-butyl ester (6.4 g) as a yellow oil which was used as such.

Synthesis routes and methods III

Procedure details

Tert-butyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropylcarbamate (I-59b: 50 g, 158.57 mmol) was dissolved in ethyl acetate (500 mL) at room temperature under nitrogen atmosphere and the resulting reaction mass was heated at 105° C. for 20 hours. The reaction was monitored by TLC (10% methanol in DCM). The reaction mass was cooled to room temperature and concentrated under reduced pressure to afford the crude product. Purification by ether-wash afforded 28 g of the product (83% yield).
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes tert-butyl 2,4-dioxopiperidine-1-carboxylate valuable in organic synthesis?

A1: this compound is particularly useful for constructing fused heterocyclic systems containing a [, ]-naphthyridine core. [1, 2, 4, 5, 7] This core structure is found in various bioactive molecules, making these synthetic routes valuable for medicinal chemistry research.

Q2: Can you describe a typical reaction involving this compound in heterocycle synthesis?

A2: A common reaction involves a three-component condensation. [1, 4, 5] this compound reacts with an aromatic aldehyde and an amine, such as 1H-benzo[d][1,2,3]triazol-5-amine [1] or quinolin-6-amine, [4] in refluxing ethanol. This often proceeds under catalyst-free conditions, simplifying the process. The reaction yields fused tetracyclic heterocycles, expanding the diversity of accessible structures.

Q3: What is significant about the regioselective γ-alkylation of this compound?

A3: The ability to selectively alkylate the γ-position of this compound is crucial for introducing further diversity and functionality to the molecule. [2, 6] This reaction typically uses various electrophiles and has been shown to be influenced by the lithium counter-ion. [2] This selectivity is key to building complex structures with control over the final compound's properties.

Q4: Are there any reported catalyst-free applications of this compound in synthesis?

A4: Yes, several studies highlight the use of this compound in catalyst-free reactions. For instance, it enables the synthesis of pyridophenanthroline derivatives directly from aromatic aldehydes and quinoline amines in refluxing ethanol. [4] Similarly, it participates in the preparation of naphtho[1,6]naphthyridine derivatives under equally mild conditions. [7] This catalyst-free nature is advantageous for simplifying synthetic procedures and potentially reducing unwanted byproducts.

Q5: What are the broader implications of research involving this compound?

A5: The research utilizing this compound contributes significantly to the field of heterocyclic chemistry. [3, 5, 8] It provides efficient routes to valuable scaffolds, particularly those containing [, ]-naphthyridine. These developments could pave the way for discovering new pharmaceuticals or agrochemicals with improved properties. Further exploration of its reactivity and application in diverse synthetic strategies holds promise for future advancements in medicinal and materials chemistry.

  1. Combinatorial synthesis of fused tetracyclic heterocycles containing [, ]naphthyridine derivatives under catalyst free conditions.

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